molecular formula C17H18FNO3S B13399684 [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate

[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate

Cat. No.: B13399684
M. Wt: 335.4 g/mol
InChI Key: WRHAQERSQQIYES-UHFFFAOYSA-N
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Description

[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C17H18FNO3S and a molecular weight of 335.39 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-fluorophenyl group and a 4-methylbenzenesulfonate group. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate typically involves the reaction of 3-fluorophenylpyrrolidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the pyrrolidine ring .

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the fluorine and sulfonate groups .

Mechanism of Action

The mechanism of action of [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The sulfonate group can increase the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate is unique due to its specific combination of a fluorinated aromatic ring and a sulfonate group. This combination imparts distinct chemical and physical properties, such as increased stability and solubility, which can be advantageous in various applications .

Properties

IUPAC Name

[1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-13-5-7-17(8-6-13)23(20,21)22-16-9-10-19(12-16)15-4-2-3-14(18)11-15/h2-8,11,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHAQERSQQIYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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